Nonioside E
Description
Nonioside E is a bioactive glycoside isolated from the seeds of Morinda citrifolia (Noni), a plant traditionally used in Polynesian medicine for its broad therapeutic properties, including anti-inflammatory, immune-enhancing, and neuroactive effects . Structurally, it belongs to a family of glycosides (Noniosides A–E) characterized by sugar moieties linked to fatty acid esters or other aglycone groups. Its isolation from Noni seeds, alongside saturated fatty acids like palmitic acid and arachidic acid, underscores its role in the plant's secondary metabolite profile .
Properties
CAS No. |
942619-35-4 |
|---|---|
Molecular Formula |
C24H42O17 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] hexanoate |
InChI |
InChI=1S/C24H42O17/c1-2-3-4-5-12(27)40-24-21(41-23-20(35)17(32)14(29)10(7-26)38-23)18(33)15(30)11(39-24)8-36-22-19(34)16(31)13(28)9(6-25)37-22/h9-11,13-26,28-35H,2-8H2,1H3/t9-,10-,11-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23+,24+/m1/s1 |
InChI Key |
CPIWSFYBNFDJMU-NGSWZWPMSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Binding Affinity: this compound exhibits stronger binding to PRKCA (-9.2 kcal/mol) compared to controls like quercetin (-7.5 kcal/mol) and kaempferol (-8.1 kcal/mol) .
Target Interactions: In a compound–target network analysis, this compound ranked among the top 10 compounds by degree of interactions (degree = 15), surpassing Nonioside D (degree = 12) and matching kaempferol in target engagement .
Comparison with Other Glycosides and Flavonoids
Notable Findings:
- This compound forms more hydrogen bonds with PRKCA (4 bonds) than kaempferol (2 bonds), explaining its superior binding stability .
- Unlike Sennoside E, a dimeric anthraquinone glycoside with laxative effects, this compound’s bioactivity is linked to neuroactive pathways .
Pharmacological Advantages
- Specificity: this compound’s selective interaction with anxiety-related targets (e.g., PRKCA) differentiates it from broader-acting compounds like glutamic acid .
Q & A
Q. What ethical and analytical guidelines apply to studies using human-derived samples to test this compound’s therapeutic effects?
- Obtain IRB approval for human tissue use (e.g., primary hepatocytes). Anonymize donor data and report exclusion criteria (e.g., comorbidities). For RNA-seq data, follow MIAME guidelines and deposit datasets in GEO or ArrayExpress .
Contradiction and Validation
Q. How should researchers validate conflicting reports on this compound’s antioxidant capacity in different assay systems?
Q. What steps mitigate batch-to-batch variability in this compound isolation from plant extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
